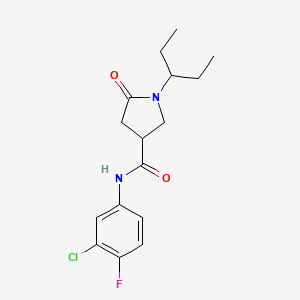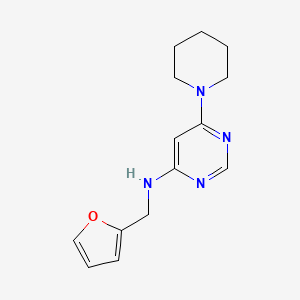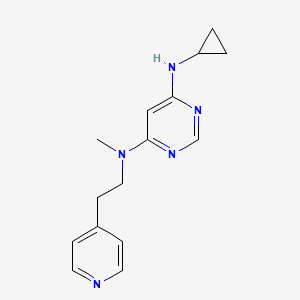![molecular formula C18H14Cl2FN5O B6642979 [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone](/img/structure/B6642979.png)
[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the piperazine family of compounds, which have been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone involves the modulation of neurotransmitter systems in the brain. The compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial dopamine agonist. This means that it blocks the reuptake of serotonin and enhances the activity of dopamine in certain areas of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone have been studied extensively. The compound has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to enhance cognitive function and improve memory in certain tasks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone is its high potency and selectivity for certain neurotransmitter systems. This makes it a valuable tool for studying the role of these systems in various physiological and pathological processes. However, one of the limitations of the compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone. One direction is to further explore its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems and their role in various physiological and pathological processes. Finally, there is a need for further research on the safety and toxicity of the compound, particularly in long-term studies.
Métodos De Síntesis
The synthesis method of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling reagent. The resulting intermediate is then reacted with 7-fluoroquinoxaline-5-carboxylic acid to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. The compound has been studied for its ability to modulate the activity of certain neurotransmitter systems, such as the serotonin and dopamine systems. It has also been found to have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN5O/c19-11-7-14(20)17(24-10-11)25-3-5-26(6-4-25)18(27)13-8-12(21)9-15-16(13)23-2-1-22-15/h1-2,7-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPNUGSLDHMHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)C3=CC(=CC4=NC=CN=C34)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone](/img/structure/B6642905.png)
![N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide](/img/structure/B6642908.png)
![N-[2-benzyl-5-(3-methylphenyl)pyrazol-3-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6642923.png)
![3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6642925.png)
![2-hydroxy-5-methoxy-N-[2-(N-methylanilino)propyl]benzamide](/img/structure/B6642938.png)
![3-methyl-6-(4-methylphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6642941.png)
![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6642943.png)
![N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642950.png)
![3-[1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-2-cyano-N-(2-methoxyethyl)-3-oxopropanamide](/img/structure/B6642955.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642964.png)



